Methyl 4-((tert-butoxycarbonyl)amino)nicotinate CAS number and IUPAC name
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate CAS number and IUPAC name
Executive Summary
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (CAS 280115-84-6) is a specialized pyridine scaffold extensively utilized in medicinal chemistry. It serves as a critical "turn-key" intermediate for synthesizing fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are pharmacophores found in tyrosine kinase inhibitors and antiviral agents. This guide details its physicochemical identity, a validated synthesis protocol, and its strategic application in drug discovery.
Part 1: Chemical Identity & Specifications
| Property | Specification |
| Common Name | Methyl 4-((tert-butoxycarbonyl)amino)nicotinate |
| IUPAC Name | Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
| CAS Number | 280115-84-6 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| Melting Point | 128–132 °C (typical) |
| Key Functional Groups | Methyl ester (C3), Boc-protected amine (C4), Pyridine nitrogen |
Part 2: Validated Synthesis Protocol
The synthesis of this compound presents a specific challenge: the electron-deficient nature of the pyridine ring (due to the ester at C3) reduces the nucleophilicity of the C4-amino group, making standard Boc-protection sluggish. The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is strictly required to drive the reaction to completion.
Reaction Scheme
Figure 1: DMAP-catalyzed acylation of the electron-deficient aminopyridine.
Step-by-Step Methodology
Reagents:
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Methyl 4-aminonicotinate (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 eq)
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Triethylamine (Et₃N) (2.0 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]
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Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
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Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminonicotinate (e.g., 5.0 g, 32.8 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add Et₃N (9.1 mL, 65.6 mmol) followed by DMAP (0.4 g, 3.28 mmol). Stir at room temperature for 10 minutes.
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Note: The solution typically turns clear or slightly yellow.
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Boc Anhydride Addition: Dissolve Boc₂O (10.7 g, 49.2 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
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Caution: Mild gas evolution (CO₂) may occur.
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Reaction: Stir the reaction mixture at room temperature for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.
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Troubleshooting: If the reaction stalls, heat to reflux (40 °C) for 4 hours.
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Work-up:
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Dilute with DCM (50 mL).[1]
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Wash with 0.5 M HCl (2 x 50 mL) to remove excess Et₃N and DMAP. Critical: Keep the aqueous phase acidic to ensure pyridine removal.
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Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude residue is often pure enough for subsequent steps.[2] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes).
Part 3: Strategic Applications in Drug Design
This compound is not merely a protected amine; it is an orthogonally functionalized scaffold . The proximity of the C3-ester and C4-Boc-amine allows for rapid cyclization into bicyclic systems.
Synthesis of 1,6-Naphthyridines
The most common application is the synthesis of 1,6-naphthyridin-5(6H)-ones, a core structure in many kinase inhibitors and antibacterials.
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Mechanism: Deprotection of the Boc group yields the free amine, which can intramolecularly attack the ester (if activated) or react with an external electrophile followed by cyclization.
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Advantage: The Boc group directs lithiation to the C5 position (Directed Ortho Metalation - DoM), allowing substitution before cyclization.
Figure 2: The scaffold serves as a divergence point for C5-functionalization or immediate cyclization.
Synthesis of Pyrido[4,3-d]pyrimidines
Reacting the deprotected amine with formamide, urea, or guanidine derivatives yields pyrido[4,3-d]pyrimidines, which are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib).
References
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National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]
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Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Journal of Organic Chemistry, 65(20), 6368-6380. Retrieved from [Link]
